
(5-Methanesulfonyl-thiophen-2-yl)-methanol
Descripción general
Descripción
(5-Methanesulfonyl-thiophen-2-yl)-methanol, commonly known as MSTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSTM has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
A novel method for determining methyl, ethyl, and isopropyl esters of methanesulfonic acid, and dimethyl sulfate was reported. This method involves derivatization with aqueous sodium thiocyanate, producing alkylthiocyanates and alkylisothiocyanates that are more amenable to gas chromatography analysis. This method demonstrated the low levels of methanesulfonic acid esters in drug substances processed using methanol and ethanol (Lee et al., 2003).
Biochemical Processes
The conversion of methanol to methane by crude extracts of Methanosarcina barkeri involves methanol:2-mercaptoethanesulfonic acid methyltransferase. This enzyme plays a crucial role in the methanogenic pathway, with its activity influenced by various factors including pH and inhibitors like Pyridoxal-5'-phosphate (van der Meijden et al., 1983).
Synthesis of Pharmaceutical Agents
The synthesis of (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol as a selective COX-2 inhibitor was explored. This compound was designed based on docking studies and synthesized through nucleophilic substitution and Dehydrative Cyclization, exhibiting promising selectivity for COX-2 isoenzyme, potentially offering a novel approach in NSAID development (Tabatabai et al., 2012).
RNA Cleavage Studies
Studies involving the RNA-cleaving DNA enzyme demonstrated the solvolytic reaction of methanesulfonyl chloride, offering insights into the kinetics and mechanisms relevant to nucleic acid chemistry and potentially informing RNA cleavage applications (Choi et al., 2000).
Chemical Synthesis
The conjugate addition of benzylamine to 2-(5H)-furanon-3-yl methanesulfonate in methanol, leading to the synthesis of aziridine-2-carboxylates, demonstrates the versatility of methanesulfonic acid derivatives in organic synthesis, potentially applicable in pharmaceuticals and fine chemicals synthesis (de Saint-Fuscien & Dodd, 2000).
Crystallography and Material Science
Crystal structures of functional building blocks derived from bis(benzo[b]thiophen-2-yl)methane were studied, offering insights into the molecular configurations and interactions, which are critical in the development of advanced materials and pharmaceuticals (Katzsch et al., 2016).
Propiedades
IUPAC Name |
(5-methylsulfonylthiophen-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S2/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAJBPPKXPROLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(S1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methanesulfonyl-thiophen-2-yl)-methanol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methoxyphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2508892.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2508894.png)

![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)


![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)

![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)

![Ethyl 4-(2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2508908.png)
![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)
![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)
